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Compound of Interest

Compound Name:
8-Fluoroquinoline-3-carboxylic

acid

Cat. No.: B1340598 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 8-
fluoroquinoline-3-carboxylic acid, a key intermediate in pharmaceutical research and

development. The document is intended for researchers, scientists, and professionals in the

field of drug discovery and medicinal chemistry, presenting key analytical data including

Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)

to aid in the identification and characterization of this compound.

Spectroscopic Data Summary
The structural integrity and purity of 8-fluoroquinoline-3-carboxylic acid can be ascertained

through a combination of spectroscopic techniques. While a complete, publicly available

dataset for this specific molecule remains elusive in broad searches, the following tables

summarize the expected and observed spectral characteristics based on data for analogous

compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 8-fluoroquinoline-3-carboxylic acid, ¹H, ¹³C, and ¹⁹F NMR spectra would

provide definitive structural information.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 8-Fluoroquinoline-3-carboxylic acid

Proton
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

H-2 8.9 - 9.2 s -

H-4 8.3 - 8.6 s -

H-5 7.8 - 8.1 d 7.5 - 8.5

H-6 7.4 - 7.7 t 7.5 - 8.5

H-7 7.6 - 7.9 dd
8.0 - 9.0, 4.0 - 5.0

(JH-F)

COOH > 12 br s -

Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone

structures. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 8-Fluoroquinoline-3-carboxylic acid

Carbon Predicted Chemical Shift (ppm)

C-2 150 - 155

C-3 120 - 125

C-4 138 - 142

C-4a 128 - 132

C-5 125 - 129

C-6 128 - 132

C-7 115 - 120 (d, JC-F)

C-8 155 - 160 (d, JC-F)

C-8a 140 - 145

COOH 165 - 170
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Note: Predicted values are based on the analysis of similar quinoline and fluoroquinolone

structures. The carbon atoms attached to or near the fluorine atom will exhibit splitting (d =

doublet) due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for 8-Fluoroquinoline-3-carboxylic acid

Fluorine Predicted Chemical Shift (ppm)

8-F -110 to -130

Note: The chemical shift is referenced to an external standard, typically CFCl₃. The exact shift

is dependent on the solvent and electronic environment.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 8-fluoroquinoline-3-carboxylic acid is expected to show characteristic

absorption bands for the carboxylic acid and the aromatic quinoline ring system.

Table 4: Characteristic IR Absorption Bands for 8-Fluoroquinoline-3-carboxylic acid

Functional Group Vibrational Mode
Expected

Wavenumber (cm⁻¹)
Intensity

O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong

C-H (Aromatic) Stretching 3000-3100 Medium

C=O (Carboxylic Acid) Stretching 1680-1720 Strong

C=C, C=N (Aromatic

Rings)
Stretching 1450-1620 Medium to Strong

C-F Stretching 1100-1250 Strong

O-H (Carboxylic Acid) Bending 920-950 Broad, Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 8-fluoroquinoline-3-carboxylic acid (C₁₀H₆FNO₂), the molecular weight

is 191.16 g/mol .

Table 5: Expected Mass Spectrometry Data for 8-Fluoroquinoline-3-carboxylic acid

Ion m/z (Mass-to-Charge Ratio) Interpretation

[M+H]⁺ 192.04 Protonated molecular ion

[M]⁺˙ 191.04 Molecular ion

[M-H₂O]⁺˙ 173.03 Loss of water

[M-COOH]⁺ 146.04
Loss of the carboxylic acid

group

[M-CO₂]⁺˙ 147.05 Loss of carbon dioxide

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible

spectroscopic data. The following sections outline general procedures for NMR, IR, and MS

analysis of solid aromatic carboxylic acids like 8-fluoroquinoline-3-carboxylic acid.

NMR Spectroscopy
A general protocol for acquiring NMR spectra of quinoline derivatives involves the following

steps:

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a suitable

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is

typically used as an internal standard for chemical shift referencing.

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-field NMR

spectrometer. For ¹³C NMR, proton decoupling is commonly employed to simplify the

spectrum.
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Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and

the resulting spectra are phase and baseline corrected.

FT-IR Spectroscopy
For solid samples, the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet

method is commonly used.

ATR-FTIR: A small amount of the solid sample is placed directly on the ATR crystal, and

pressure is applied to ensure good contact. The IR spectrum is then recorded.

KBr Pellet Method: A small amount of the sample is finely ground with dry KBr powder and

pressed into a thin, transparent pellet, which is then placed in the IR beam for analysis.

Mass Spectrometry
Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like

fluoroquinolone carboxylic acids.

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or

acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

Analysis: The solution is infused into the mass spectrometer. Data is typically acquired in

positive ion mode to observe the protonated molecule [M+H]⁺ and its fragments.

Workflow Visualization
The general workflow for the spectroscopic analysis of a chemical compound is illustrated

below.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 8-
fluoroquinoline-3-carboxylic acid. Researchers are encouraged to perform their own

analyses to obtain specific data for their samples and to consult specialized spectroscopic

databases for further information.

To cite this document: BenchChem. [Spectroscopic Profile of 8-Fluoroquinoline-3-carboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1340598#8-fluoroquinoline-3-carboxylic-acid-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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